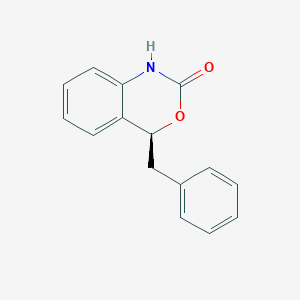
4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3-nitropyridine.
Formation of Piperazine Derivative: 3-nitropyridine is then reacted with piperazine in the presence of a suitable base, such as sodium hydroxide, to form the piperazine derivative.
Carboxamide Formation: The piperazine derivative is then reacted with 2-phenylethyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 4-(3-Aminopyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Nitropyridin-2-yl)piperazine-1-carboxamide: Lacks the phenylethyl group.
N-(2-Phenylethyl)piperazine-1-carboxamide: Lacks the nitropyridine group.
Uniqueness
4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide is unique due to the presence of both the nitropyridine and phenylethyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
839722-32-6 |
|---|---|
Fórmula molecular |
C18H21N5O3 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
4-(3-nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H21N5O3/c24-18(20-10-8-15-5-2-1-3-6-15)22-13-11-21(12-14-22)17-16(23(25)26)7-4-9-19-17/h1-7,9H,8,10-14H2,(H,20,24) |
Clave InChI |
ZIENNDUKIZODCO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)


![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)





![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)

